2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide exhibits a range of biochemical and physiological effects. These effects include inhibition of tumor cell growth, inhibition of fungal and bacterial growth, and inhibition of corrosion.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide in lab experiments include its relatively simple synthesis method and its potential for use in a range of applications. However, the limitations include the need for further studies to fully understand the mechanism of action and the potential for toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide. These include further studies on its potential applications in medicinal chemistry, materials science, and environmental science, as well as studies on its mechanism of action and toxicity. Additionally, there is potential for the development of novel compounds based on the structure of 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide.
Synthesemethoden
The synthesis of 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide involves the reaction between 2,5-dimethylphenyl isothiocyanate and 3-(3-methylphenyl)-4-amino-5-mercapto-1,2,4-triazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, the compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. In materials science, the compound has been used as a building block for the synthesis of novel materials with interesting properties. In environmental science, the compound has been studied for its potential as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C19H18N4S2 |
---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
6-[(2,5-dimethylphenyl)sulfanylmethyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4S2/c1-12-5-4-6-15(9-12)18-20-21-19-23(18)22-17(25-19)11-24-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
UDSMBJJZOYMEIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)SCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CSC4=C(C=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.